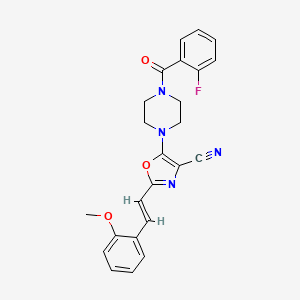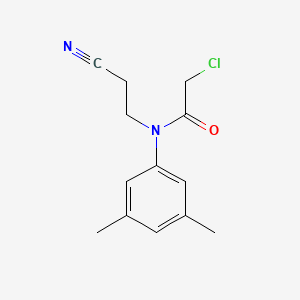
5-(Methoxymethyl)thiophene-2-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves a Gewald synthesis technique starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another example is the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using a chemo- and regioselective Br/Li exchange reaction, which is a five-step protocol with an overall yield of 33% . These examples demonstrate the complexity and variety of synthetic approaches that can be applied to thiophene derivatives.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is typically confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For example, the structure of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene was determined using NMR, IR, and elemental analysis . These techniques are crucial for establishing the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For instance, 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde can react with propane-1-thiol and propane-1,3-dithiol in the presence of chloro(trimethyl)silane to yield previously unknown compounds . Additionally, chloromethylation and oxidation reactions have been reported, with the former resulting in an oligomeric product and the latter producing 5-(2-thienylsulfonyl)thiophene-2-carboxylic acid . These reactions highlight the reactivity of the aldehyde and sulfanyl groups in thiophene derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be quite diverse. For example, the photoluminescence properties of 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene were studied, revealing absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . These properties are important for applications in materials science, particularly in the field of optoelectronics.
Aplicaciones Científicas De Investigación
Electrooxidation in Organic Synthesis
Yoshida, Takeda, and Fueno (1991) studied the electrooxidation of dimethyl- and tetramethyl-thiophene in methanol, resulting in isomeric mixtures of 2,5-dimethoxy adducts. This process, which includes the transformation of these adducts into 2-(methoxymethyl)thiophenes, highlights the role of 5-(Methoxymethyl)thiophene-2-carbaldehyde in organic synthesis, particularly in the context of electrochemical methods (Yoshida, Takeda, & Fueno, 1991).
Mediation in Chemical Reactions
Yang and Fang (1995) found that thiophene-2-carbaldehyde adds to various aldehydes, mediated by samarium diiodide. This highlights the utility of derivatives like 5-(Methoxymethyl)thiophene-2-carbaldehyde in facilitating specific chemical reactions, particularly in the context of hydroxyalkylation (Yang & Fang, 1995).
Synthesis of Complex Molecules
Bar (2021) demonstrated the synthesis of 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, a process that can be related to the synthesis of complex molecules involving 5-(Methoxymethyl)thiophene-2-carbaldehyde. This research underscores the compound's role in synthesizing structurally intricate molecules (Bar, 2021).
Applications in Material Science
Kubo et al. (2005) researched incorporating π-conjugated polymers into silica, using compounds like 2-methoxy-5-(2-ethylhexyloxy)benzene-1,4-dicarbaldehyde. This suggests potential applications of 5-(Methoxymethyl)thiophene-2-carbaldehyde in material science, particularly in the creation of composite materials (Kubo et al., 2005).
Development of Fluorescent Sensors
Zhang et al. (2016) synthesized 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, a novel fluorescent sensor for ferric ions. This indicates that derivatives of 5-(Methoxymethyl)thiophene-2-carbaldehyde could be significant in developing fluorescent sensors for various applications (Zhang et al., 2016).
Corrosion Inhibition
Bouklah et al. (2005) studied the effect of thiophene derivatives on steel corrosion inhibition. Their findings suggest the potential use of 5-(Methoxymethyl)thiophene-2-carbaldehyde derivatives in corrosion inhibition applications (Bouklah et al., 2005).
Safety and Hazards
The safety information for 5-(Methoxymethyl)thiophene-2-carbaldehyde includes the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
5-(methoxymethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOAUIRQWEHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxymethyl)thiophene-2-carbaldehyde | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)
![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)



![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)


![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![5-Amino-2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B3016929.png)
![4-{4-[(4-Methyl-2-phenylpiperazin-1-yl)carbonyl]phenyl}-6-piperidin-1-ylpyrimidine](/img/structure/B3016932.png)